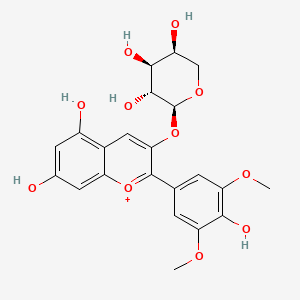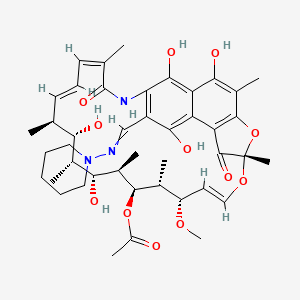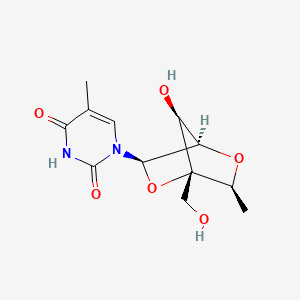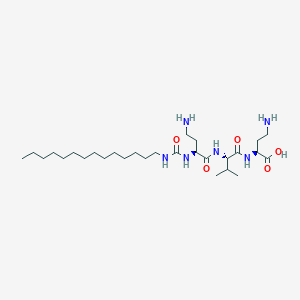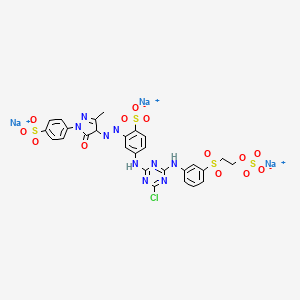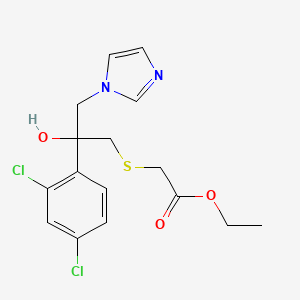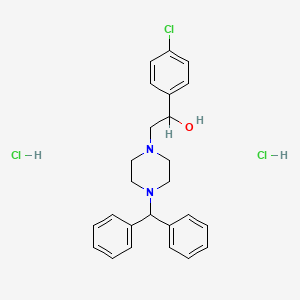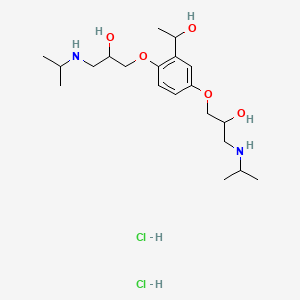
1-(alpha-Hydroxyethyl)-2,5-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(alpha-Hydroxyethyl)-2,5-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxy and isopropylaminopropoxy groups attached to a benzene ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(alpha-Hydroxyethyl)-2,5-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzene Ring Substituents:
Hydroxyethylation: The alpha-hydroxyethyl group is introduced via a reaction with an appropriate aldehyde or ketone under basic conditions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(alpha-Hydroxyethyl)-2,5-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The isopropylaminopropoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(alpha-Hydroxyethyl)-2,5-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(alpha-Hydroxyethyl)-2,5-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of hydroxy and isopropylaminopropoxy groups allows for specific interactions with target molecules, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(alpha-Hydroxyethyl)-5-(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride
- 1-(alpha-Hydroxyethyl)-3-(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride
Uniqueness
1-(alpha-Hydroxyethyl)-2,5-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride is unique due to the specific positioning of its functional groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
87049-34-1 |
|---|---|
Formule moléculaire |
C20H38Cl2N2O5 |
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
1-[3-(1-hydroxyethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C20H36N2O5.2ClH/c1-13(2)21-9-16(24)11-26-18-6-7-20(19(8-18)15(5)23)27-12-17(25)10-22-14(3)4;;/h6-8,13-17,21-25H,9-12H2,1-5H3;2*1H |
Clé InChI |
LDAMDFDYTQHHDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(C)O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



